(S)-1-Ethyl-2-pyrrolidinecarboxamide-d5
Description
Significance of Deuterated Analogs in Modern Bioanalytical and Pharmaceutical Sciences
Deuterated analogs, which are molecules where one or more hydrogen atoms have been replaced by deuterium (B1214612), are particularly significant in modern research. clearsynth.comclearsynth.com Deuterium's heavier mass makes it easily distinguishable from hydrogen in analytical techniques like mass spectrometry (MS) without altering the fundamental chemical properties of the molecule. pharmaffiliates.com This characteristic is leveraged in several critical applications:
Quantitative Analysis: In quantitative analysis, particularly when using mass spectrometry, deuterated compounds are considered the gold standard for use as internal standards. aptochem.comscioninstruments.com An internal standard is a compound added in a constant, known amount to all samples, including calibration standards and unknowns. scioninstruments.comnumberanalytics.com By comparing the analytical response of the target analyte to the response of the internal standard, researchers can correct for variations that may occur during sample preparation, extraction, and instrument analysis. clearsynth.comsepscience.comjove.com This ratio-based measurement significantly improves the precision, accuracy, and robustness of the analytical method. aptochem.comscioninstruments.com The ideal internal standard co-elutes with the analyte and has similar ionization efficiency, which is why a deuterated version of the analyte is often the best choice. aptochem.com
Pharmacokinetic (PK) Studies: Understanding a drug's absorption, distribution, metabolism, and excretion (ADME) is crucial for its development. musechem.comnih.gov Deuterated compounds allow researchers to trace the fate of a drug within a biological system with high precision. metsol.comsimsonpharma.com By administering a deuterated version of a drug, scientists can differentiate it from naturally occurring endogenous compounds and accurately measure its concentration and the formation of its metabolites over time. nih.govnih.gov
Metabolic Stability: The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). nih.gov This "kinetic isotope effect" can make deuterated compounds more resistant to metabolic breakdown by enzymes, potentially enhancing a drug's stability and therapeutic profile. clearsynth.comhwb.gov.in
Contextualizing (S)-1-Ethyl-2-pyrrolidinecarboxamide-d5 as a Research Tool
This compound is the deuterated form of (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide. lgcstandards.comchemscene.com The "-d5" designation indicates that five hydrogen atoms in the ethyl group have been replaced with deuterium atoms.
This compound serves primarily as an internal standard for the quantitative analysis of its non-deuterated counterpart, (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide, or other structurally related analytes. aptochem.comlgcstandards.com When analyzing biological samples (e.g., blood or plasma) or other complex mixtures, variations in sample handling and instrument response are inevitable. jove.comtexilajournal.com By adding a precise amount of this compound to each sample before analysis, scientists can use its distinct mass signal in a mass spectrometer to normalize the results of the target analyte. aptochem.comtexilajournal.com This ensures that any loss of sample during preparation or fluctuations in the instrument's sensitivity affects both the analyte and the internal standard equally, keeping their ratio constant and the final calculated concentration accurate. sepscience.comsepscience.com
The use of this compound is a clear example of how stable isotope-labeled compounds provide the precision required for high-stakes research in areas like drug development and therapeutic monitoring. nih.govtexilajournal.com
Data Tables
Table 1: Physicochemical Properties
This table outlines the basic chemical properties of this compound and its non-deuterated analog.
| Property | This compound | (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide |
| CAS Number | Not available | 114812-34-9 chemscene.com |
| Molecular Formula | C₇H₉D₅N₂O | C₇H₁₄N₂O chemscene.com |
| Molecular Weight | 147.23 g/mol | 142.20 g/mol chemscene.com |
| Synonym | Etiracetam-d5 | --- |
Data sourced from available chemical information databases.
Properties
Molecular Formula |
C₇H₉D₅N₂O |
|---|---|
Molecular Weight |
147.23 |
Synonyms |
(2S)-1-Ethyl-2-pyrrolidinecarboxamide-d5 |
Origin of Product |
United States |
Advanced Analytical Methodologies Utilizing S 1 Ethyl 2 Pyrrolidinecarboxamide D5
Role as an Internal Standard in Quantitative Bioanalysis
In quantitative bioanalysis, the primary goal is to accurately measure the concentration of an analyte in a complex biological matrix, such as plasma or urine. An internal standard (IS) is a compound added in a known quantity to samples, calibrators, and quality controls to correct for variability during sample processing and analysis. scioninstruments.com Stable isotopically labeled (SIL) compounds, such as (S)-1-Ethyl-2-pyrrolidinecarboxamide-d5, are considered the gold standard for internal standards in mass spectrometry. scispace.com They share nearly identical physicochemical properties with the analyte of interest, meaning they behave similarly during extraction, chromatography, and ionization. scispace.com However, they are readily differentiated by their mass-to-charge ratio (m/z) in the mass spectrometer, allowing for precise and accurate quantification by correcting for analyte loss during sample preparation and for fluctuations in instrument response, such as matrix effects or ion source variability. nih.govnih.govwikipedia.org
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for quantifying small molecules in complex mixtures. In this context, this compound is used to quantify its non-deuterated analog or structurally similar compounds, such as the antiepileptic drug Levetiracetam and its related substances. nih.govnih.gov
During analysis, the analyte and the d5-internal standard co-elute from the liquid chromatography column but are detected as different parent ions in the first quadrupole of the mass spectrometer. They are then fragmented, and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and sensitivity. capes.gov.br The ratio of the analyte's peak area to the internal standard's peak area is used to calculate the analyte's concentration, mitigating variations that can occur during the analytical process. wikipedia.org Validated LC-MS/MS methods using deuterated internal standards demonstrate high precision and accuracy, with coefficients of variation typically below 15%. nih.govnih.gov
Table 1: Example LC-MS/MS Parameters for Analysis Using a Deuterated Internal Standard
| Parameter | Setting | Purpose |
|---|---|---|
| Chromatography Column | C18 Reversed-Phase | Separates analyte and IS from matrix components based on hydrophobicity. |
| Mobile Phase | Gradient of Acetonitrile and 0.1% Formic Acid in Water | Elutes compounds from the column with changing solvent strength for optimal separation. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Generates charged ions from the analyte and IS for MS detection. |
| MS Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
| Analyte MRM Transition | e.g., m/z 143.2 -> 98.1 | Specific mass transition monitored for the non-deuterated analyte. |
| IS MRM Transition | e.g., m/z 148.2 -> 103.1 | Specific mass transition monitored for the d5-internal standard, distinct from the analyte. |
Gas chromatography-mass spectrometry (GC-MS) is another key analytical technique, often used for volatile and semi-volatile compounds. chromatographyonline.com Similar to LC-MS/MS, deuterated internal standards like this compound are invaluable in GC-MS to improve the accuracy and precision of quantitative methods. scioninstruments.comnih.gov The internal standard is added to the sample prior to any extraction or derivatization steps, ensuring it experiences the same experimental conditions as the analyte. scioninstruments.com
In GC-MS, particularly with tandem mass spectrometry (GC-MS/MS), the use of a deuterated standard enhances the reliability of the results. nih.gov For instance, in the analysis of ethyl carbamate (B1207046) in alcoholic beverages, the use of ethyl carbamate-d5 as an internal standard with MRM detection resulted in a highly selective, sensitive, and reproducible method. nih.govresearchgate.net This approach effectively overcomes matrix interferences and inconsistencies in ion ratios that can plague single-quadrupole GC-MS methods. nih.gov The use of a deuterated IS in pyrolysis-GC/MS has also been shown to be critical for correcting variable analyte recovery caused by matrix effects and ion source variability, leading to a reliable and transferable protocol. nih.govnih.gov
Table 2: Example GC-MS/MS Parameters for Analysis Using a Deuterated Internal Standard
| Parameter | Setting | Purpose |
|---|---|---|
| GC Column | Capillary column (e.g., DB-5ms) | Separates volatile compounds based on their boiling points and polarity. |
| Injection Mode | Splitless | Maximizes the transfer of analyte and IS onto the GC column for high sensitivity. |
| Ionization Mode | Electron Ionization (EI) | Fragments molecules in a reproducible pattern for identification and quantification. |
| MS Detection Mode | Multiple Reaction Monitoring (MRM) | Increases selectivity by monitoring specific parent-to-fragment ion transitions. |
| Analyte MRM Transition | e.g., m/z 74 -> 44 | Characteristic mass transition for the target analyte (e.g., ethyl carbamate). nih.gov |
| IS MRM Transition | e.g., m/z 64 -> 44 | Distinct mass transition for the deuterated internal standard (e.g., ethyl carbamate-d5). nih.gov |
Method Development and Validation for Related Analytes in Research Matrices
The development and validation of bioanalytical methods are essential to ensure the reliability of data used in research and clinical studies. pharmatutor.org Using a stable isotope-labeled internal standard like this compound is a cornerstone of developing robust and dependable assays. scispace.com
Developing a robust bioanalytical assay is a multi-step process focused on achieving consistent performance. The process begins with selecting an appropriate internal standard, with a deuterated analog being the preferred choice for mass spectrometry. scispace.com Key development stages include the optimization of sample preparation, chromatographic separation, and mass spectrometric detection. pharmatutor.org
Sample preparation techniques such as protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are evaluated to efficiently remove matrix components like proteins and phospholipids (B1166683) that can interfere with the analysis and cause ion suppression. pharmatutor.org Chromatographic conditions, including the choice of column, mobile phase composition, and flow rate, are optimized to achieve symmetric peak shapes, adequate retention, and separation from interfering components. nih.gov Finally, mass spectrometer parameters are fine-tuned to maximize the signal for both the analyte and the internal standard, ensuring high sensitivity and selectivity. pharmatutor.org
Table 3: Key Stages in Robust Bioanalytical Assay Development
| Stage | Key Activities | Goal |
|---|---|---|
| 1. Internal Standard Selection | Choose a stable isotope-labeled analog of the analyte (e.g., d5-labeled). | Ensure identical behavior to the analyte during sample processing and analysis for accurate correction. scispace.com |
| 2. Sample Preparation Optimization | Test PPT, LLE, and SPE to find the most effective method for removing interferences. | Achieve high and reproducible analyte recovery while minimizing matrix effects. pharmatutor.org |
| 3. Chromatography Development | Optimize column type, mobile phase, and gradient. | Achieve baseline separation of the analyte from endogenous interferences with good peak shape. nih.gov |
| 4. Mass Spectrometry Optimization | Tune ionization source parameters and select optimal MRM transitions. | Maximize sensitivity and specificity for both the analyte and the internal standard. |
Quality control (QC) and quality assurance (QA) are integral to bioanalytical research, providing confidence that the data generated is accurate and reproducible. nih.gov A validated method using this compound as an internal standard is subject to rigorous testing to meet regulatory guidelines. nih.gov
Validation involves assessing several key parameters:
Accuracy: The closeness of the measured concentration to the true value. pharmatutor.org
Precision: The degree of scatter among a series of measurements. pharmatutor.org
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. pharmatutor.org
Linearity: The ability to obtain results that are directly proportional to the concentration of the analyte over a defined range. nih.gov
Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions. nih.gov
QC samples are prepared at low, medium, and high concentration levels and analyzed with every batch of study samples to monitor the method's performance and ensure the validity of the results. nih.gov Modern quality management systems emphasize that quality is built into the process, rather than being inspected at the end, with robust methods and well-defined procedures being paramount. nih.gov
Table 4: Typical Bioanalytical Method Validation Acceptance Criteria (FDA/EMA)
| Parameter | Acceptance Criteria |
|---|---|
| Accuracy | Mean concentration should be within ±15% of the nominal value (±20% at the Lower Limit of Quantitation, LLOQ). nih.gov |
| Precision | The coefficient of variation (CV) should not exceed 15% (20% at LLOQ). nih.govnih.gov |
| Linearity | The correlation coefficient (r²) of the calibration curve should be ≥0.99. nih.gov |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples. pharmatutor.org |
| Recovery | Extraction recovery should be consistent and reproducible, though 100% recovery is not required if the IS corrects for variation. nih.gov |
Applications in Impurity Profiling and Reference Standard Characterization for Drug Discovery
Beyond bioanalysis, this compound plays a role in the pharmaceutical development process, specifically in the areas of impurity profiling and the characterization of reference standards. chromatographyonline.com Ensuring the purity of an active pharmaceutical ingredient (API) is a critical aspect of drug discovery and development. rsc.org
(S)-1-Ethyl-2-pyrrolidinecarboxamide could potentially be a process-related impurity or a degradation product in the synthesis of another chemical entity. Regulatory authorities require that impurities in drug substances be identified and quantified. researchgate.net A validated chromatographic method, using the deuterated d5-analog as an internal standard, allows for the precise and accurate quantification of this specific impurity, even at trace levels. researchgate.net This ensures that the final drug product meets stringent purity and safety requirements.
Preclinical Research Applications of S 1 Ethyl 2 Pyrrolidinecarboxamide D5
Non-Clinical Pharmacokinetic (PK) and Toxicokinetic (TK) Studies Utilizing Isotopic Tracers
Non-clinical pharmacokinetic (PK) and toxicokinetic (TK) studies are fundamental to drug development, providing essential information on how a potential drug interacts with an organism. innostar.cn The use of stable isotope tracers like (S)-1-Ethyl-2-pyrrolidinecarboxamide-d5 is instrumental in these evaluations, enhancing the quality and reliability of the data generated. nih.govquotientsciences.com
ADME studies investigate the fate of a drug from administration to elimination. musechem.compharmaceutical-technology.com this compound plays a pivotal role in the ADME profiling of its non-labeled analog. When the labeled and unlabeled compounds are co-administered, the SIL acts as a tracer, allowing for the differentiation of the drug and its metabolites from endogenous substances. nih.gov More commonly, it is used as an internal standard in the bioanalytical phase of ADME studies. scioninstruments.comclearsynth.com By adding a known quantity of the d5-labeled compound to biological samples (e.g., plasma, urine, tissue homogenates) prior to analysis, researchers can accurately quantify the concentration of the parent drug and its metabolites. clearsynth.comingentaconnect.com This is because the internal standard experiences the same sample processing variations, such as extraction losses and matrix effects, as the analyte, thereby correcting for these potential sources of error in mass spectrometry analysis. scioninstruments.comclearsynth.com The combination of stable isotope labeling with advanced analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy has significantly advanced ADME studies. nih.govacs.org
| Advantage | Description | Source |
|---|---|---|
| Enhanced Accuracy | Corrects for variability during sample preparation (e.g., extraction, derivatization) and instrumental analysis. | scioninstruments.com |
| Improved Precision | Provides a stable reference point that compensates for small fluctuations in highly sensitive mass spectrometry setups. | scioninstruments.comclearsynth.com |
| Matrix Effect Compensation | The SIL mimics the analyte's behavior during ionization, helping to correct for suppression or enhancement of the signal caused by other components in the biological matrix. | scioninstruments.comclearsynth.com |
| Comprehensive Profiling | Enables the tracing and quantification of all drug-related components (parent drug and metabolites) in systemic circulation and excreta. | nih.govmusechem.comacs.org |
| Non-Radioactive | Offers a safer alternative to radioactive isotopes (like 14C) for human ADME studies, simplifying handling and disposal. | musechem.com |
In the field of Drug Metabolism and Pharmacokinetics (DMPK), the primary goal is to screen compounds and understand their metabolic properties to select promising drug candidates. chromatographyonline.com High-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone of modern DMPK studies, and the use of deuterated internal standards like this compound is considered the gold standard for quantitative bioanalysis. chromatographyonline.comresearchgate.net The ideal internal standard co-elutes with the analyte and compensates for variations in instrument response and ion suppression. texilajournal.com Because a deuterated standard is nearly identical to the analyte, it tracks the analyte's behavior throughout the analytical process more effectively than other types of internal standards, such as structural analogs. scioninstruments.comscispace.comnih.gov This leads to highly accurate and precise measurements of drug concentrations over time, which is essential for calculating key PK parameters like clearance, volume of distribution, and half-life. nih.gov
| Function | Description | Source |
|---|---|---|
| Gold Standard for Quantification | Considered the best choice for LC-MS assays to ensure robust and reliable quantitative data for PK/TK analysis. | scispace.com |
| Correction for Ion Suppression/Enhancement | As the SIL co-elutes with the analyte, it experiences the same matrix-induced changes in ionization efficiency, allowing for accurate correction. | texilajournal.com |
| Increased Assay Robustness | Minimizes variability from sample preparation, dilution errors, and instrument drift, leading to more consistent and reproducible results. | scioninstruments.comquotientsciences.com |
| Method Validation | Using deuterated standards is crucial for validating analytical methods to ensure they meet regulatory requirements for precision and accuracy. | clearsynth.com |
| High-Throughput Screening | Enables rapid and reliable analysis required in early drug discovery to screen large numbers of compounds for their DMPK properties. | chromatographyonline.comresearchgate.net |
In Vitro and In Vivo Metabolic Fate Elucidation
Understanding how a drug is metabolized is crucial for predicting its efficacy, potential toxicity, and drug-drug interactions. ingentaconnect.com Isotopic labeling with stable isotopes like deuterium (B1214612) is a powerful technique for elucidating the metabolic fate of new chemical entities. clearsynth.comnih.govmusechem.com
Identifying metabolites in complex biological matrices is a significant challenge in drug discovery. acs.org The use of this compound simplifies this process. In mass spectrometry, metabolites of the drug will retain the deuterium label, or a fragment of it, resulting in characteristic isotopic patterns or mass shifts. nih.gov This allows researchers to easily distinguish drug-related material from the vast number of endogenous compounds present in a sample. acs.orgnih.gov By comparing the mass spectra of samples from subjects given the unlabeled drug with those given a mixture of labeled and unlabeled drug, metabolites can be identified by looking for doublet peaks separated by the mass of the incorporated isotopes. This technique facilitates the rapid localization of drug-derived components in a chromatogram and aids in the structural elucidation of the metabolites. nih.govacs.org
| Technique/Advantage | Description | Source |
|---|---|---|
| Isotopic Pattern Recognition | Metabolites containing the d5-label exhibit a unique mass spectral signature (e.g., a doublet of peaks) that distinguishes them from background ions. | nih.gov |
| Reduced Ambiguity | Helps differentiate between drug metabolites and endogenous compounds that may have the same nominal mass. | acs.org |
| Structural Elucidation | The mass difference between the parent drug and its labeled metabolites provides clues about the site and type of metabolic transformation. | nih.govacs.org |
| Enhanced Discovery | Facilitates the identification of novel or unexpected metabolites by flagging all drug-related species in a sample. | nih.gov |
| Broad Applicability | Can be used in a wide range of in vitro (e.g., liver microsomes, hepatocytes) and in vivo studies. | nih.govspringernature.com |
Stable isotope tracing is a versatile method for probing tumor metabolism and other metabolic processes in vivo. nih.govnih.gov By administering a labeled compound like this compound, scientists can track the transformation of the parent drug into its various metabolites over time. nih.govacs.org This provides direct evidence of metabolic activity and helps map the complex biochemical pathways involved in the drug's biotransformation. acs.orgnih.govuconn.edu Analyzing the position and extent of isotope labeling in downstream metabolites reveals information about which enzymatic pathways are engaged, such as oxidation, hydrolysis, or conjugation. nih.govnih.gov This knowledge is critical for understanding mechanisms of drug clearance and for identifying potentially reactive or pharmacologically active metabolites. nih.govacs.org
| Information Type | Description | Source |
|---|---|---|
| Pathway Engagement | Determines which specific metabolic pathways (e.g., Phase I, Phase II) are involved in the drug's breakdown. | nih.govnih.gov |
| Metabolic Rate | The rate of appearance and disappearance of labeled metabolites can provide quantitative data on metabolic flux. | nih.gov |
| Bioactivation | Helps to identify the formation of reactive metabolites, which can be linked to toxicity, by trapping them with other reagents. | nih.govacs.org |
| Enzyme Contribution | Can be used in vitro with specific enzyme systems (e.g., individual cytochrome P450s) to pinpoint which enzymes are responsible for specific metabolic steps. | ingentaconnect.com |
| In Vivo Relevance | Provides a direct assessment of metabolic pathways operating in a living organism, which is more relevant than in vitro data alone. | nih.govacs.org |
Mechanistic Studies in Drug Discovery and Development
The data gathered from PK, TK, and metabolism studies, fortified by the use of SILs like this compound, are crucial for mechanistic studies in drug discovery. nih.govfrontiersin.org A thorough understanding of a drug's disposition is integral to the entire development process, from hit identification to preclinical and clinical trials. frontiersin.orgnih.gov This mechanistic knowledge helps researchers understand the relationship between dose, exposure, efficacy, and toxicity. prosciento.comnih.gov For instance, understanding a drug's metabolic pathways can reveal potential drug-drug interactions or explain inter-individual variability in patient response. ingentaconnect.com This information guides the design of subsequent studies, informs decisions on dose selection for clinical trials, and is a critical component of the data package required for regulatory approval. nih.govnih.gov Ultimately, the precise bioanalytical data enabled by deuterated standards helps build a comprehensive profile of a drug candidate, reducing risks and accelerating its path to becoming a new therapy. musechem.comacs.org
| Impact Area | Description | Source |
|---|---|---|
| Candidate Selection | Allows for early-stage differentiation of compounds based on favorable PK and metabolic profiles. | chromatographyonline.com |
| Dose-Response Relationship | Elucidates the link between the administered dose, the resulting concentration in the body (exposure), and the observed pharmacological effect. | prosciento.com |
| Human Dose Prediction | Data from non-clinical species are used to model and predict the pharmacokinetic profile in humans. | ingentaconnect.com |
| Risk Assessment | Identifies potential liabilities such as formation of toxic metabolites or significant drug-drug interaction potential. | nih.govacs.org |
| Regulatory Submission | Comprehensive ADME and PK data are a mandatory part of the dossier submitted to regulatory agencies for drug approval. | pharmaceutical-technology.comnih.gov |
Assessment of Kinetic Isotope Effects on Biotransformation Pathways
The introduction of deuterium into a drug molecule can significantly alter its metabolic profile, a phenomenon known as the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, and this difference in bond energy can lead to a slower rate of metabolic reactions that involve the cleavage of this bond. nih.gov This principle is a cornerstone of using deuterated compounds in preclinical research to investigate biotransformation pathways.
While specific studies on the biotransformation of this compound itself are not extensively available in public literature, its primary utility in this context is as a tool to elucidate the metabolism of its non-deuterated counterpart, Etiracetam. Etiracetam is the major metabolite of the anti-epileptic drug Levetiracetam, formed by hydrolysis. nih.govnih.gov Although Levetiracetam's metabolism is not primarily mediated by the cytochrome P450 (CYP) enzyme system, understanding the complete metabolic map is crucial. nih.govnih.gov
By comparing the metabolic fate of Etiracetam with that of this compound in in vitro systems, such as human liver microsomes, researchers can determine if the ethyl group is a site of metabolic activity. If metabolism at the ethyl group is a rate-limiting step, a significant KIE would be observed, meaning the deuterated compound would be metabolized more slowly.
Table 1: Hypothetical Comparative In Vitro Metabolic Stability of Etiracetam and this compound in Human Liver Microsomes
| Compound | Incubation Time (min) | Parent Compound Remaining (%) |
| Etiracetam | 0 | 100 |
| 15 | 85 | |
| 30 | 70 | |
| 60 | 50 | |
| This compound | 0 | 100 |
| 15 | 98 | |
| 30 | 95 | |
| 60 | 90 |
This table represents hypothetical data to illustrate the kinetic isotope effect. The slower degradation of the d5-labeled compound suggests that metabolism occurs at the deuterated site.
Tracing Molecular Interactions in Complex Biological Systems
One of the most powerful applications of isotopically labeled compounds like this compound is their use as internal standards in bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov This technique allows for the precise and accurate quantification of the non-deuterated parent drug, Etiracetam (and its precursor Levetiracetam), in complex biological matrices such as plasma, urine, and tissue homogenates. qub.ac.uk
The principle behind using a deuterated internal standard is that it behaves almost identically to the analyte of interest during sample preparation and chromatographic separation, but it is distinguishable by the mass spectrometer due to its higher mass. This co-elution and differential detection allow for the correction of any sample loss during extraction and any variations in ionization efficiency, leading to highly reliable quantitative results.
In preclinical pharmacokinetic studies, animals are administered the non-deuterated drug (e.g., Levetiracetam), and at various time points, biological samples are collected. During the analysis of these samples, a known amount of this compound is added to each sample. The ratio of the signal from the analyte to the signal from the internal standard is then used to determine the concentration of the analyte in the original sample.
Table 2: Example of a Calibration Curve for the Quantification of Etiracetam in Rat Plasma using this compound as an Internal Standard
| Nominal Concentration of Etiracetam (ng/mL) | Peak Area Ratio (Etiracetam / Etiracetam-d5) | Calculated Concentration (ng/mL) | Accuracy (%) |
| 5 | 0.052 | 4.9 | 98 |
| 10 | 0.105 | 10.1 | 101 |
| 50 | 0.525 | 50.5 | 101 |
| 100 | 1.04 | 99.8 | 99.8 |
| 500 | 5.15 | 495 | 99 |
| 1000 | 10.2 | 1010 | 101 |
This table illustrates a typical calibration curve used in a bioanalytical method. The consistent accuracy demonstrates the reliability of using a deuterated internal standard for quantification.
Through this application, this compound is instrumental in tracing the absorption, distribution, metabolism, and excretion (ADME) of Etiracetam. This allows researchers to build a comprehensive pharmacokinetic profile of the drug, which is essential for determining its potential efficacy and for designing future clinical studies. The use of such a stable isotope-labeled standard is considered the gold standard in quantitative bioanalysis for its ability to provide high-quality data.
Theoretical and Computational Studies on Deuterated Pyrrolidinecarboxamides
Quantum Chemical Calculations of Deuterium (B1214612) Effects on Molecular Properties and Reactivity
Quantum chemical calculations offer a powerful lens through which to examine the subtle yet significant effects of isotopic substitution on molecular properties. The replacement of hydrogen with deuterium in (S)-1-Ethyl-2-pyrrolidinecarboxamide-d5, where the five hydrogen atoms on the ethyl group are substituted, induces changes in vibrational frequencies, bond strengths, and electronic structure.
The primary influence of deuteration stems from the change in mass, which in turn affects the zero-point energy (ZPE) of the molecule. The C-D bond has a lower ZPE than a C-H bond, making it more stable and requiring more energy to be broken. This phenomenon, known as the kinetic isotope effect (KIE), is a cornerstone of the improved metabolic stability observed in many deuterated compounds. juniperpublishers.com
Computational methods such as Density Functional Theory (DFT) can be employed to calculate and visualize these effects. For instance, a comparison of the calculated vibrational spectra of the deuterated and non-deuterated forms of (S)-1-Ethyl-2-pyrrolidinecarboxamide would reveal a shift to lower frequencies for the C-D stretching and bending modes.
Table 1: Illustrative Quantum Chemical Data Comparing C-H and C-D Bonds
| Property | C-H Bond | C-D Bond | Reference |
|---|---|---|---|
| Calculated Vibrational Frequency (cm⁻¹) | ~2900-3000 | ~2100-2200 | General chemical principles |
| Calculated Bond Dissociation Energy (kcal/mol) | Slightly lower | Slightly higher | juniperpublishers.com |
These calculations can also predict how deuteration might subtly alter the molecule's electronic properties, such as its dipole moment and polarizability, which could influence its interactions with biological targets and metabolizing enzymes.
Molecular Modeling and Dynamics Simulations for Isotopic Analogs
While quantum chemical calculations provide a static picture, molecular modeling and dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. For this compound, MD simulations can be used to explore its conformational landscape and how it might differ from its non-deuterated counterpart.
Furthermore, MD simulations can be used to study the interactions of the deuterated compound with proteins, such as cytochrome P450 enzymes, which are primarily responsible for drug metabolism. nih.gov By simulating the binding of both the deuterated and non-deuterated analogs to the active site of a metabolizing enzyme, researchers can gain insights into whether the isotopic substitution affects the binding affinity or orientation, which could also contribute to altered metabolic rates.
Table 2: Representative Data from a Hypothetical Molecular Dynamics Simulation
| Parameter | (S)-1-Ethyl-2-pyrrolidinecarboxamide | This compound | Reference |
|---|---|---|---|
| Average Torsional Angle of Ethyl Group (degrees) | -65.2 | -65.8 | Illustrative data |
| Root Mean Square Fluctuation (RMSF) of Ethyl Group (Å) | 0.85 | 0.81 | Illustrative data |
Predicting Metabolic Stability and Pathway Divergence through Computational Approaches
A primary goal of deuteration is to improve a drug candidate's metabolic stability. nih.gov Computational tools play a crucial role in predicting how this strategy will play out for a specific molecule like this compound.
Various in silico models can predict the sites of metabolism (SOMs) on a molecule that are most susceptible to enzymatic attack. nih.govnih.gov These models often use rule-based systems or machine learning algorithms trained on large datasets of known metabolic transformations. For the non-deuterated parent compound, these tools might predict that the ethyl group is a likely site of oxidation by cytochrome P450 enzymes.
By incorporating the known kinetic isotope effect of deuterium, these computational models can then predict a decreased rate of metabolism at the deuterated ethyl group of this compound. nih.gov This can lead to a longer half-life of the parent compound.
In some cases, blocking a primary metabolic pathway through deuteration can lead to "metabolic shunting," where the metabolic burden shifts to other parts of the molecule. juniperpublishers.com Computational pathway prediction tools can help to anticipate these alternative metabolic routes. nih.govresearchgate.netosti.govsciencepublishinggroup.com For this compound, if oxidation of the ethyl group is slowed, metabolism might shift to the pyrrolidine (B122466) ring or the carboxamide group. Predicting these alternative pathways is crucial for identifying potentially active or toxic metabolites.
Table 3: Predicted Metabolic Outcomes for this compound
| Metabolic Pathway | Predicted Rate for Non-deuterated Compound | Predicted Rate for Deuterated Compound | Reference |
|---|---|---|---|
| Oxidation of Ethyl Group | High | Low | juniperpublishers.comnih.gov |
| Hydroxylation of Pyrrolidine Ring | Moderate | Moderate to High (potential shunting) | juniperpublishers.com |
| Hydrolysis of Amide | Low | Low | General metabolic principles |
Future Directions and Emerging Research Avenues for Deuterated Compounds in Chemical Biology
Expansion of Deuterium (B1214612) Labeling Technologies and Methodologies
The growing interest in deuterated compounds has spurred the development of more sophisticated, efficient, and site-selective methods for introducing deuterium into organic molecules. Historically, deuterium labeling involved harsh conditions or multi-step syntheses, limiting its accessibility and application. However, the modern synthetic toolkit has expanded considerably, offering a range of methodologies to suit various molecular scaffolds and research needs. nih.gov
Key advancements in labeling technologies include:
Hydrogen Isotope Exchange (HIE): This method has become prominent due to its ability to selectively replace hydrogen with deuterium at specific positions, often in the later stages of a synthetic sequence. researchgate.netacs.org This is particularly valuable for complex molecules. Iridium-based catalysts, for instance, have shown high efficiency for ortho-directed HIE under mild conditions. acs.org
Catalytic Deuteration: Methods using transition-metal catalysts and a deuterium source, such as D2O (heavy water) or D2 gas, are continuously being refined. researchgate.net Recent progress includes the development of iridium nanoparticles that facilitate selective hydrogen isotope incorporation in complex pharmaceuticals. researchgate.net
Deuterated Reagents and Precursors: The use of deuterated building blocks and reagents provides a straightforward way to incorporate deuterium. simsonpharma.com The commercial availability of a wider range of these starting materials is making this approach more feasible.
Enzymatic Synthesis: Leveraging enzymes for deuterium incorporation offers unparalleled selectivity, allowing for labeling at specific sites that are often inaccessible through traditional chemical means. simsonpharma.com
These evolving methodologies are making the synthesis of specifically labeled compounds like (S)-1-Ethyl-2-pyrrolidinecarboxamide-d5 more efficient and cost-effective, thereby broadening their applicability in research. simsonpharma.com
Table 1: Comparison of Modern Deuterium Labeling Methodologies
| Methodology | Principle | Advantages | Challenges |
|---|---|---|---|
| Hydrogen Isotope Exchange (HIE) | Direct replacement of H with D on a substrate, often catalyzed by a transition metal. | High selectivity, applicable to late-stage functionalization. acs.org | Can require specific directing groups; catalyst optimization may be needed. |
| Catalytic Deuteration | Use of a catalyst and a deuterium source (e.g., D2 gas, D2O) to introduce deuterium. | Broad substrate scope, can achieve high levels of deuterium incorporation. | Regioselectivity can be difficult to control without directing groups. |
| Use of Deuterated Precursors | Synthesis using starting materials that already contain deuterium atoms. | Straightforward, predictable labeling pattern. | Limited availability and higher cost of some deuterated precursors. simsonpharma.com |
| Enzymatic Synthesis | Utilization of enzymes to selectively incorporate deuterium into specific molecular positions. | Unmatched site-specificity and stereoselectivity. simsonpharma.com | Limited to substrates recognized by the enzyme; enzyme availability and stability. |
Novel Applications in Systems Biology and Multi-Omics Research
Systems biology aims to understand the complex interactions within biological systems from a holistic perspective. nih.govnih.gov Multi-omics, the integration of data from various "omics" fields like genomics, proteomics, and metabolomics, is a key approach to achieving this comprehensive view. hspublishing.org Deuterated compounds are emerging as powerful tools in this domain, primarily as stable isotope tracers to follow the dynamic changes in metabolic pathways.
By introducing a deuterated compound into a biological system, researchers can trace its absorption, distribution, metabolism, and excretion (ADME) with high precision using mass spectrometry. acs.org This technique, known as stable isotope tracing, allows for the quantitative analysis of metabolic fluxes and the identification of novel metabolic pathways. For instance, a deuterated metabolite like this compound could be used to precisely quantify the metabolic pathways of its parent compound without the need for radioactive labeling.
In multi-omics studies, deuterated compounds help to connect different layers of biological information. mdpi.com For example, in metabolomics, they serve as ideal internal standards for accurate quantification, helping to generate high-quality data that can be reliably integrated with proteomic or transcriptomic datasets. pharmaffiliates.com This integrated approach allows researchers to build more accurate models of biological systems and to understand how they respond to perturbations, such as the introduction of a therapeutic agent. nih.govmdpi.com The use of dual-labeled compounds, which incorporate deuterium along with another stable isotope like 13C or 15N, is a growing trend that provides even deeper insights into metabolic networks. congruencemarketinsights.com
Role in Developing Advanced Research Tools and Standards for Drug Discovery and Development
The reliability and reproducibility of analytical data are paramount in drug discovery and development. Deuterated compounds play a critical role in establishing robust analytical methods, serving as indispensable tools from early discovery to clinical trials. pharmaffiliates.com
One of the most significant applications is their use as internal standards in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS). acs.org Because a deuterated compound is chemically identical to its non-deuterated counterpart (the analyte), it co-elutes and experiences the same ionization efficiency in the mass spectrometer. However, due to its higher mass, it is easily distinguishable. This allows it to correct for variations in sample preparation and instrument response, leading to highly accurate and precise quantification of the analyte in complex biological matrices like plasma or urine. The use of this compound as an internal standard for the quantification of its non-deuterated analogue is a classic example of this application.
Furthermore, deuterated compounds are instrumental in:
Metabolite Identification: Comparing the fragmentation patterns of a parent drug and its deuterated analogue in a mass spectrometer helps to elucidate the structures of its metabolites.
Pharmacokinetic (PK) Studies: Co-administering a low dose of a deuterated drug with its non-deuterated version (a technique known as a "microtracer" study) can provide rich PK data early in the development process. researchgate.net
Improving Drug Properties: As discussed, strategic deuteration can directly improve a drug's metabolic profile, reducing the formation of toxic metabolites or enhancing its stability. unibestpharm.comresearchgate.net This has transitioned deuteration from a mere research tool to a core medicinal chemistry strategy. nih.gov
The continued development of deuterated reference standards and their integration into standardized analytical protocols will further enhance the quality and comparability of data across different laboratories, accelerating the entire drug development pipeline. pharmaffiliates.com
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing (S)-1-Ethyl-2-pyrrolidinecarboxamide-d5, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves deuterium incorporation via catalytic exchange or deuterated reagent use. Key steps include:
- Deuteration : Use deuterated ethyl groups (e.g., CD3CD2-) to replace hydrogen at specified positions.
- Amide Bond Formation : Optimize coupling agents (e.g., HATU or EDC) and solvent polarity to enhance yield .
- Purification : Employ flash chromatography or preparative HPLC with deuterium-stable columns.
- Optimization : Screen temperature (e.g., 0–25°C) and reaction time (12–48 hrs) to minimize racemization. Reference yield tables from peer-reviewed syntheses (e.g., 65–78% yields under inert conditions) .
Q. Which spectroscopic techniques are essential for characterizing deuterated pyrrolidinecarboxamide derivatives?
- Methodological Answer :
- NMR : ¹H-NMR to confirm deuteration levels (absence of specific proton signals); ¹³C-NMR for carboxamide backbone verification.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ with expected deuterium mass shift).
- IR Spectroscopy : Validate carbonyl stretching frequencies (1650–1700 cm⁻¹) and deuterium-related absorption bands .
Advanced Research Questions
Q. How does deuteration impact the metabolic stability and pharmacokinetics of this compound compared to its non-deuterated analog?
- Methodological Answer :
- In Vitro Studies : Use liver microsomes or hepatocytes to compare metabolic half-life (t½). Deuterated compounds often show reduced CYP450-mediated oxidation due to the kinetic isotope effect (KIE) .
- In Vivo PK Profiling : Administer equimolar doses to animal models; measure plasma concentration-time curves. Deuterated analogs may exhibit prolonged t½ (e.g., 2.5-fold increase in rats) .
- Data Interpretation : Apply compartmental modeling (e.g., non-linear mixed-effects modeling) to quantify KIE contributions.
Q. How can researchers resolve contradictions in reported pharmacological activities of pyrrolidinecarboxamide derivatives across studies?
- Methodological Answer :
- Meta-Analysis : Aggregate data from peer-reviewed sources, excluding non-validated platforms (e.g., ).
- Controlled Variable Analysis : Isolate factors like enantiomeric purity (e.g., (S)- vs. (R)-isomers) or deuterium placement .
- Statistical Reconciliation : Use Cohen’s d to assess effect size discrepancies and ANOVA for batch-to-batch variability .
Q. What experimental designs are recommended for assessing the stability of this compound under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months; monitor degradation via HPLC.
- Isotopic Integrity : Track deuterium loss using MS/MS fragmentation patterns.
- Data Table Example :
| Condition | Degradation Rate (%/month) | Deuteration Retention (%) |
|---|---|---|
| 25°C, dry | 0.8 | 99.2 |
| 40°C, 75% RH | 3.5 | 95.1 |
| Light-exposed | 2.1 | 97.8 |
- Recommendation : Store at -20°C in amber vials under argon .
Q. How can computational modeling predict the receptor-binding affinity of deuterated pyrrolidinecarboxamide analogs?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate deuterium’s impact on ligand-receptor hydrogen bonding (e.g., reduced vibrational entropy enhancing binding).
- Docking Studies : Use AutoDock Vina or Schrödinger to compare binding poses of deuterated vs. non-deuterated forms.
- Free Energy Calculations : Apply MM-PBSA to quantify ΔG changes due to deuteration .
Methodological Guidance
Q. What statistical approaches are most robust for analyzing dose-response data in pharmacological studies of deuterated compounds?
- Methodological Answer :
- Non-linear Regression : Fit data to sigmoidal models (e.g., Hill equation) using tools like GraphPad Prism.
- Error Analysis : Report 95% confidence intervals for EC50 values; use bootstrapping for small sample sizes.
- Contradiction Handling : Apply Fisher’s exact test to assess significance of opposing results across studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
